molecular formula C20H25NO5S B12205194 4-({[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amino)benzoic acid

4-({[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amino)benzoic acid

Cat. No.: B12205194
M. Wt: 391.5 g/mol
InChI Key: XMUYVTZKUUCIMG-UHFFFAOYSA-N
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Description

4-({[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amino)benzoic acid is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a sulfonyl group attached to an amino benzoic acid moiety, along with a propoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amino)benzoic acid typically involves multiple steps, including the introduction of the sulfonyl group, the formation of the amino benzoic acid moiety, and the attachment of the propoxyphenyl group. Common synthetic routes may include:

    Amination: The formation of the amino benzoic acid moiety can be accomplished through the reaction of a nitrobenzoic acid derivative with a reducing agent such as hydrogen gas in the presence of a catalyst.

    Propoxylation: The attachment of the propoxyphenyl group can be carried out through the reaction of a phenol derivative with a suitable alkylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-({[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amino)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles such as halides or amines to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, amines, polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Substituted derivatives with varying functional groups.

Scientific Research Applications

4-({[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amino)benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-({[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on the cell surface, leading to modulation of cellular signaling pathways.

    Gene Expression: Influencing the expression of specific genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-({[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amino)benzoic acid methyl ester
  • This compound ethyl ester
  • This compound propyl ester

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H25NO5S

Molecular Weight

391.5 g/mol

IUPAC Name

4-[(4-methyl-5-propan-2-yl-2-propoxyphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C20H25NO5S/c1-5-10-26-18-11-14(4)17(13(2)3)12-19(18)27(24,25)21-16-8-6-15(7-9-16)20(22)23/h6-9,11-13,21H,5,10H2,1-4H3,(H,22,23)

InChI Key

XMUYVTZKUUCIMG-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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